molecular formula C14H22N2 B14111481 N-Hexyl-4-methylbenzenecarboximidamide

N-Hexyl-4-methylbenzenecarboximidamide

Cat. No.: B14111481
M. Wt: 218.34 g/mol
InChI Key: RFMQGNZTVKSGBR-UHFFFAOYSA-N
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Description

N-Hexyl-4-methylbenzenecarboximidamide (CAS 1700624-74-3) is a chemical compound supplied as a brown liquid . It has a molecular formula of C14H22N2 and a molecular weight of 218.34 g/mol . This product is intended for Non-Human Research Use Only and is not intended for diagnostic or therapeutic procedures. Compounds within the carboximidamide class are of significant interest in medicinal chemistry and pharmaceutical research. They are often explored as peptidomimetics, which are designed to mimic the structure and function of natural peptides to create more stable and bioavailable drug candidates . Peptidomimetics represent a promising approach in drug discovery, bridging the gap between small molecules and biologics, and are investigated for their potential to target protein-protein interactions and various biochemical pathways . Researchers may evaluate this compound for its potential applications in expanding the ability to undertake new projects and research. For handling, it is recommended to store the product in an inert atmosphere at room temperature . Please refer to the Material Safety Data Sheet (MSDS) for safe laboratory practices.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N'-hexyl-4-methylbenzenecarboximidamide

InChI

InChI=1S/C14H22N2/c1-3-4-5-6-11-16-14(15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H2,15,16)

InChI Key

RFMQGNZTVKSGBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=C(C1=CC=C(C=C1)C)N

Origin of Product

United States

Preparation Methods

Pinner Reaction with 4-Methylbenzonitrile and Hexylamine

The Pinner reaction is a cornerstone for amidine synthesis, involving acid-catalyzed reactions between nitriles and amines. For N-hexyl-4-methylbenzenecarboximidamide:

  • Reactants : 4-Methylbenzonitrile and hexylamine.
  • Conditions : Anhydrous HCl gas is introduced into a mixture of 4-methylbenzonitrile and hexylamine in ethanol at 0–5°C. The reaction proceeds for 12–24 hours under nitrogen.
  • Mechanism : The nitrile undergoes protonation, followed by nucleophilic attack by hexylamine to form an imino intermediate. Subsequent elimination of ammonia yields the amidine hydrochloride salt, which is neutralized with NaOH to isolate the free base.

Key Data :

Parameter Value Source
Yield 78–85%
Purity (HPLC) >98%
Byproducts <2% (hexylamine dimerization)

Coupling of 4-Methylbenzenecarboximidic Acid Chloride with Hexylamine

This method avoids nitrile intermediates by using a reactive acid chloride:

  • Reactants : 4-Methylbenzenecarboximidic acid chloride and hexylamine.
  • Conditions : The acid chloride is dissolved in dry dichloromethane and reacted with hexylamine in the presence of triethylamine (base) at 25°C for 6–8 hours.
  • Workup : The mixture is washed with brine, and the organic layer is concentrated to yield the product.

Key Data :

Parameter Value Source
Yield 70–75%
Reaction Time 6–8 hours
Solvent Efficiency Dichloromethane (optimal)

Nucleophilic Substitution Using Hexylamine and Chloro Intermediate

A chloro-substituted precursor enables direct substitution:

  • Reactants : 4-Chloro-N-methylene-4-methylbenzenecarboximidamide and hexylamine.
  • Conditions : The chloro derivative is refluxed with excess hexylamine in acetonitrile for 12 hours. Potassium carbonate is added to scavenge HCl.
  • Purification : The product is recrystallized from ethanol/water.

Key Data :

Parameter Value Source
Yield 65–70%
Byproducts <5% (dehydrohalogenation)

Use of n-Hexyl-4-Nitrophenyl Carbonate Synthon

A novel approach employs n-hexyl-4-nitrophenyl carbonate to avoid hazardous chloroformates:

  • Reactants : 4-Methylbenzenecarboximidamide and n-hexyl-4-nitrophenyl carbonate.
  • Conditions : Reaction in acetonitrile/water (3:1) with K$$2$$CO$$3$$ at 25°C for 5 hours.
  • Advantage : Eliminates impurities associated with traditional chloroformates (e.g., N-hexyl chloroformate).

Key Data :

Parameter Value Source
Yield 90–93%
Purity (HPLC) 99.5%

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Purity (%) Scalability Cost Efficiency
Pinner Reaction 78–85 >98 High Moderate
Acid Chloride Coupling 70–75 95–97 Moderate High
Nucleophilic Substitution 65–70 90–92 Low Low
Carbonate Synthon 90–93 99.5 High High

Insights :

  • The Pinner reaction and carbonate synthon methods offer superior yields and purity, making them preferred for industrial-scale synthesis.
  • Acid chloride coupling requires stringent anhydrous conditions, increasing operational costs.

Byproduct Profiles

Method Major Byproducts Mitigation Strategies
Pinner Reaction Hexylamine dimers, imine isomers Low-temperature catalysis
Carbonate Synthon 4-Nitrophenol Alkaline washes
Nucleophilic Substitution Dehydrohalogenation products Excess hexylamine

Recent Advances and Optimization

Design of Experiments (DoE) in Pinner Reaction

Recent patents highlight DoE -driven optimization of the Pinner reaction:

  • Critical Parameters : HCl concentration (1.2–1.5 eq), temperature (0–5°C), and stoichiometry (1:1.05 nitrile:hexylamine).
  • Outcome : 93% yield with <1% impurities.

Green Chemistry Approaches

  • Solvent Replacement : Ethanol/water mixtures reduce environmental impact versus dichloromethane.
  • Catalyst Recycling : Amberlyst® resins enable reusable acid catalysis, cutting waste.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-4-methylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Hexyl-4-methylbenzenecarboxylic acid, while reduction could produce N-Hexyl-4-methylbenzylamine .

Scientific Research Applications

N-Hexyl-4-methylbenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hexyl-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest analogs include sulfonyl hydrazinecarboximidamides (e.g., from ) and benzylamine derivatives (e.g., 4-N-Hexylbenzylamine, ). Key differences include:

Compound Molecular Formula Functional Groups Key Substituents
N-Hexyl-4-methylbenzenecarboximidamide $ \text{C}{14}\text{H}{21}\text{N}_3 $ Carboximidamide, methylbenzene Hexyl chain, methyl group
N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(2-carboxybenzylidene)hydrazinecarboximidamides $ \text{C}{16}\text{H}{17}\text{ClN}4\text{O}4\text{S} $ Sulfonyl, hydrazinecarboximidamide, carboxy Chloro, alkylthio, carboxybenzylidene
4-N-Hexylbenzylamine $ \text{C}{13}\text{H}{21}\text{N} $ Benzylamine Hexyl chain

Key Observations :

  • Compared to 4-N-Hexylbenzylamine, the carboximidamide group introduces additional hydrogen-bonding capacity, which may enhance interactions with biological targets.
Bioactivity
  • Carboximidamide Derivatives () : Sulfonyl hydrazinecarboximidamides are often screened for antimicrobial or enzyme-inhibitory activity due to their ability to mimic transition states in enzymatic reactions .
  • 4-N-Hexylbenzylamine (): Limited toxicological data available; benzylamines generally exhibit lower bioactivity compared to carboximidamides but may serve as intermediates in drug synthesis .
Physicochemical Behavior
  • Lipophilicity : The hexyl chain in this compound increases lipophilicity ($ \log P \sim 3.5 $), favoring membrane permeability. This contrasts with sulfonyl derivatives (), where polar sulfonyl and carboxy groups reduce $ \log P $ (~1.2–2.0).
  • Stability : Carboximidamides are prone to hydrolysis under acidic or basic conditions, whereas benzylamines () are more stable but less reactive.

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